2-[(5-bromo-2-furoyl)amino]-5-phenyl-2,4-pentadienoic acid
Overview
Description
2-[(5-bromo-2-furoyl)amino]-5-phenyl-2,4-pentadienoic acid, also known as BFPP, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
2-[(5-bromo-2-furoyl)amino]-5-phenyl-2,4-pentadienoic acid exerts its biological effects through the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and are implicated in cancer invasion and metastasis. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of MMPs and NF-κB, as well as the induction of apoptosis (programmed cell death) in cancer cells. It also exhibits antioxidant activity, which may have protective effects against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-[(5-bromo-2-furoyl)amino]-5-phenyl-2,4-pentadienoic acid has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, its limited solubility in aqueous solutions may pose challenges for certain experiments, and further studies are needed to determine its pharmacokinetic properties and potential toxicity.
Future Directions
For the study of 2-[(5-bromo-2-furoyl)amino]-5-phenyl-2,4-pentadienoic acid include further optimization of the synthesis method to improve yield and purity, as well as the development of novel analogs with improved solubility and pharmacokinetic properties. Additional studies are also needed to investigate the potential therapeutic applications of this compound in various disease models, as well as its potential toxicity and side effects. Overall, this compound represents a promising candidate for further research in the field of medicinal chemistry.
Scientific Research Applications
2-[(5-bromo-2-furoyl)amino]-5-phenyl-2,4-pentadienoic acid has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Properties
IUPAC Name |
(2Z,4Z)-2-[(5-bromofuran-2-carbonyl)amino]-5-phenylpenta-2,4-dienoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4/c17-14-10-9-13(22-14)15(19)18-12(16(20)21)8-4-7-11-5-2-1-3-6-11/h1-10H,(H,18,19)(H,20,21)/b7-4-,12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJURQBOZOKKAD-PNLRFAOHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)O)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=C(\C(=O)O)/NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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